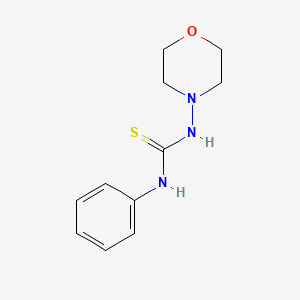

1-Morpholin-4-yl-3-phenylthiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3OS |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

1-morpholin-4-yl-3-phenylthiourea |

InChI |

InChI=1S/C11H15N3OS/c16-11(12-10-4-2-1-3-5-10)13-14-6-8-15-9-7-14/h1-5H,6-9H2,(H2,12,13,16) |

InChI Key |

FSLFNIQPLGZKOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 1 Morpholin 4 Yl 3 Phenylthiourea and Its Analogs

Established Synthetic Pathways for N-Substituted Thioureas

The formation of N-substituted thioureas, the foundational structure of 1-morpholin-4-yl-3-phenylthiourea, is commonly achieved through several reliable synthetic routes. These methods generally involve the reaction of an amine with a thiocarbonyl source.

Condensation Reactions in Thiourea (B124793) Synthesis

Condensation reactions are a cornerstone in the synthesis of thiourea derivatives. A prevalent method involves the reaction of an amine with an isothiocyanate. For the specific synthesis of 1-morpholin-4-yl-3-phenylthiourea, this would entail the reaction of 4-aminomorpholine (B145821) with phenyl isothiocyanate.

Another widely used condensation approach is the reaction of amines with carbon disulfide. organic-chemistry.orgacs.org This method provides an efficient route to both symmetrical and unsymmetrical thioureas. The reaction of primary amines with carbon disulfide in an aqueous medium is a notable example of this strategy. acs.org Additionally, thioureas can be synthesized from the reaction of anilines with sodium or ammonium (B1175870) thiocyanate (B1210189) in the presence of a strong acid.

Acylthioureas, which are valuable precursors for various heterocyclic compounds, can be synthesized through the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with an amine. nih.govresearchgate.net

Mannich Base Syntheses of Thiourea Derivatives

The Mannich reaction provides a powerful tool for the synthesis of complex thiourea derivatives. This three-component reaction involves the aminoalkylation of a compound containing an active hydrogen with an aldehyde (often formaldehyde) and a primary or secondary amine. taylorandfrancis.com While not a direct route to the parent 1-morpholin-4-yl-3-phenylthiourea, the Mannich reaction is instrumental in creating derivatives by introducing a thiourea moiety onto a larger scaffold. nih.govnih.gov For instance, Mannich bases of various heterocyclic compounds can be prepared and subsequently reacted to incorporate a thiourea group. nih.govnrfhh.com This method is particularly useful for generating structural diversity and has been employed in the synthesis of various biologically active molecules. nih.govnrfhh.com

Derivatization Strategies for Enhancing Chemical Diversity

To explore the chemical and pharmacological potential of 1-morpholin-4-yl-3-phenylthiourea, various derivatization strategies are employed. These strategies focus on modifying the core structure to introduce new functional groups and heterocyclic rings, thereby altering its physicochemical properties. nih.govnih.gov

Heterocyclization Reactions Involving Thiourea Moieties

The thiourea moiety is a versatile building block for the synthesis of a wide array of heterocyclic compounds. wikipedia.org The sulfur and nitrogen atoms within the thiourea can participate in cyclization reactions with various electrophiles to form new rings.

Pyrazole (B372694) rings can be constructed from thiourea derivatives through cyclocondensation reactions. chim.it One common method involves the reaction of a thiourea-containing intermediate with a 1,3-dicarbonyl compound or its equivalent. nih.gov For example, a 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) can be converted to an enaminone, which then reacts with hydrazine (B178648) derivatives to yield pyrazole-appended phenylthiourea (B91264) compounds. tandfonline.com Another approach involves the synthesis of pyrazole acyl thiourea derivatives, where a pyrazole carbonyl chloride is converted to an isothiocyanate and subsequently reacted with an amine. nih.govresearchgate.net

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for forming a thiazole ring from a thiourea derivative. nih.govtandfonline.com This reaction involves the condensation of a thiourea with an α-haloketone. wikipedia.orgnih.govresearchgate.net This method is highly efficient for producing 2-aminothiazole (B372263) derivatives. tandfonline.com Variations of this synthesis have been developed to improve reaction conditions and yields, such as using α-tosyloxyketones in polyethylene (B3416737) glycol. researchgate.net

One-pot protocols have also been developed for the synthesis of 2-aminothiazoles from β-keto esters, which are first halogenated and then reacted with thiourea. nih.gov Furthermore, thiazole derivatives can be synthesized through the reaction of thioureas with propargyl bromides under microwave irradiation. organic-chemistry.org The versatility of the thiourea moiety allows for its incorporation into various thiazole-containing scaffolds, which are of significant interest in medicinal chemistry. nih.gov

Structural Modifications via Substituent Introduction

The introduction of various substituents onto the phenyl ring of 1-Morpholin-4-yl-3-phenylthiourea is a key strategy for creating a library of analogs with diverse electronic and steric properties. These modifications can have a profound impact on the compound's biological activity and physicochemical characteristics.

The general synthesis of 1-morpholin-4-yl-3-(substituted phenyl)thioureas involves the reaction of 4-aminomorpholine with a corresponding substituted phenyl isothiocyanate. The isothiocyanate itself is typically prepared from the corresponding aniline. This method allows for the introduction of a wide range of substituents at various positions on the phenyl ring.

| Substituent on Phenyl Ring | Resulting Compound Name |

| 4-Chloro | 1-(4-Chlorophenyl)-3-(morpholin-4-yl)thiourea |

| 4-Methyl | 1-(Morpholin-4-yl)-3-(p-tolyl)thiourea |

| 4-Methoxy | 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)thiourea |

| 3-Nitro | 1-(Morpholin-4-yl)-3-(3-nitrophenyl)thiourea |

| 2,4-Dichloro | 1-(2,4-Dichlorophenyl)-3-(morpholin-4-yl)thiourea |

The table above illustrates some examples of the structural diversity that can be achieved through this synthetic approach. The choice of substituent can be guided by quantitative structure-activity relationship (QSAR) studies to optimize for a desired biological effect.

Green Chemistry Approaches in Thiourea Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thioureas to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, catalysts, and reaction conditions, as well as the minimization of waste.

One of the key green chemistry strategies in thiourea synthesis is the use of solvent-free or aqueous reaction conditions. Traditional methods often employ volatile and toxic organic solvents. By contrast, conducting the synthesis in water or without any solvent can significantly reduce the environmental footprint of the process. For example, the synthesis of N,N'-disubstituted thioureas has been successfully achieved in aqueous media, often with the aid of a surfactant to facilitate the reaction between the poorly water-soluble reactants.

Another important aspect of green thiourea synthesis is the use of efficient and recyclable catalysts. While many thiourea syntheses proceed without a catalyst, some require one to achieve high yields and selectivity. The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key area of research.

Furthermore, the development of one-pot, multicomponent reactions for the synthesis of complex thiourea derivatives is a hallmark of green chemistry. These reactions improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing waste generation. An example is the one-pot synthesis of thioureas from an amine, carbon disulfide, and a second amine, which avoids the isolation of the hazardous isothiocyanate intermediate.

The adoption of these green chemistry principles not only makes the synthesis of thioureas more environmentally benign but can also lead to more efficient and cost-effective processes.

Coordination Chemistry of Thiourea Ligands Including Morpholine Derivatives

Ligand Design Principles for Metal Complexation

The design of thiourea-based ligands for specific metal complexation is guided by several key principles. The core thiourea (B124793) fragment, >N-C(S)-N<, is the primary site of metal interaction. nih.gov The electronic properties of the substituents on the nitrogen atoms significantly influence the donor strength of the sulfur and nitrogen atoms. uobasrah.edu.iq

Key design principles include:

Hard and Soft Acid-Base (HSAB) Theory : Thiourea ligands possess both hard (nitrogen, oxygen) and soft (sulfur) donor sites. uobasrah.edu.iq This allows for selective binding to different metal ions. Soft metal ions like Pt(II), Pd(II), and Au(III) are expected to preferentially coordinate to the soft sulfur atom. Harder transition metals like Cu(II) and Ni(II) can coordinate to the sulfur atom but may also engage in chelation involving the harder nitrogen or oxygen atoms if sterically feasible. uobasrah.edu.iqmdpi.com

Steric Effects : The bulkiness of the substituents on the thiourea nitrogen atoms plays a crucial role in determining the coordination geometry of the resulting metal complex. nih.gov Large, bulky groups can shield the metal center, influencing its accessibility and reactivity. nih.gov In 1-Morpholin-4-yl-3-phenylthiourea, the phenyl and morpholine (B109124) groups introduce moderate steric hindrance that can affect the packing of ligands around a metal center.

Electronic Effects : Electron-donating or withdrawing groups on the phenyl ring can alter the electron density on the thiourea backbone. This, in turn, modulates the σ-donating and π-accepting capabilities of the ligand, affecting the stability and properties of the metal complex. nih.gov

Chelate Ring Formation : The presence of additional donor atoms in the substituents allows for the formation of stable chelate rings. The morpholine ring in 1-Morpholin-4-yl-3-phenylthiourea contains a nitrogen atom that can potentially participate in bidentate chelation with the thiourea sulfur atom, forming a stable five- or six-membered ring with the metal ion. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.comresearchgate.net The stoichiometry of the reactants, reaction temperature, and the presence or absence of a base can influence the nature of the final product. mdpi.com

The ligand, N-Phenylmorpholine-4-carbothioamide (HPMCT), a compound closely related to 1-Morpholin-4-yl-3-phenylthiourea, is synthesized by the reaction of morpholine with phenylisothiocyanate. mdpi.com

Platinum Group Metal Complexes (e.g., Pt(II), Pd(II))

Complexes of platinum(II) and palladium(II) with thiourea derivatives are of significant interest. The synthesis of these complexes often involves the reaction of K₂[PtCl₄] or Na₂[PdCl₄] with the thiourea ligand in a suitable solvent like ethanol (B145695) or a water-ethanol mixture. mdpi.comresearchgate.net Depending on the reaction conditions, different coordination modes can be achieved. For instance, in the absence of a base, neutral monodentate complexes of the type [MCl₂(κ¹S-HPMCT)₂] (where M = Pd(II), Pt(II)) are formed. mdpi.com However, in the presence of a base like triethylamine (B128534) (Et₃N), deprotonation of the ligand can occur, leading to the formation of bidentate chelate complexes, [M(κ²S,N-PMCT)₂]. mdpi.com

Table 1: Spectroscopic Data for a Representative Pt(II) Complex with a Morpholine-Thiourea Ligand

| Complex | Selected IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) |

|---|

| [PtCl₂(HPMCT)₂] | ν(N-H): ~3150, ν(C=S): ~750 | Phenyl-H: 7.2-7.6, Morpholine-CH₂: 3.5-3.9 |

Note: Data is generalized based on typical values for similar complexes. HPMCT refers to N-Phenylmorpholine-4-carbothioamide. mdpi.com

The characterization of these complexes relies heavily on spectroscopic techniques. In the IR spectra, a shift in the ν(C=S) band upon coordination is indicative of sulfur binding. researchgate.net ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. mdpi.com For Pt(II) and Pd(II) complexes, which are typically diamagnetic, NMR provides detailed information about the ligand environment.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Au(III))

A variety of transition metal complexes with morpholine-containing thiourea ligands have been synthesized. rjlbpcs.com The reaction of the ligand with metal salts like CuCl₂·2H₂O or NiCl₂·6H₂O in ethanol often yields complexes with a 2:1 ligand-to-metal ratio. mdpi.comnih.gov

For example, copper(II) complexes can be synthesized by reacting a thiourea derivative with a copper(II) salt in a 1:1 or 2:1 molar ratio. mdpi.com Spectroscopic studies of these complexes often reveal coordination through both the sulfur and a deprotonated nitrogen atom of the thiourea moiety. mdpi.comnih.gov In some cases, the copper(II) can be reduced to copper(I) by the thiourea ligand itself. uobasrah.edu.iq

Nickel(II) complexes can also be prepared similarly. researchgate.net The resulting complexes are often four-coordinate with a square planar geometry, where the nickel is coordinated to both oxygen and sulfur atoms in acylthiourea derivatives. researchgate.net

The synthesis of gold(III) complexes with thiourea derivatives has also been explored, often showing promising biological activities. mdpi.com

Table 2: Characterization Data for a Representative Cu(II) Complex with a Morpholine-Thiourea Ligand

| Complex | Formula | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) |

|---|

| [Cu(PMCT)₂] | C₂₂H₂₄CuN₄O₂S₂ | Brown | 10.5 | 1.85 |

Note: Data is based on the complex formed with the deprotonated N-Phenylmorpholine-4-carbothioamide (PMCT) ligand. mdpi.com

Coordination Modes and Binding Sites of Thiourea Ligands

Thiourea ligands, including 1-Morpholin-4-yl-3-phenylthiourea, can coordinate to metal ions in several ways due to the presence of multiple donor atoms. mdpi.com The most common coordination modes are monodentate through the sulfur atom and bidentate chelation involving the sulfur and a nitrogen atom. mdpi.comnih.gov

Monodentate Coordination through Sulfur

The soft sulfur atom of the thiocarbonyl group is the most common coordination site for soft metal ions like Pt(II), Pd(II), and Ag(I). mdpi.comconicet.gov.ar In this mode, the ligand acts as a neutral monodentate donor. This type of coordination is often observed in complexes of the general formula [M(ligand)₂X₂], where M is a metal ion and X is a halide. conicet.gov.ar The formation of monodentate complexes through sulfur is supported by IR spectroscopy, where a decrease in the frequency of the ν(C=S) stretching vibration is observed upon complexation. conicet.gov.ar X-ray crystallography has confirmed this coordination mode in numerous thiourea complexes. conicet.gov.ar

Bidentate Chelation via Sulfur and Nitrogen

In the presence of a base or with certain metal ions, the thiourea ligand can be deprotonated at one of the nitrogen atoms. mdpi.com The resulting anionic ligand can then act as a bidentate chelating agent, coordinating to the metal ion through both the sulfur and the deprotonated nitrogen atom. mdpi.commdpi.com This mode of coordination is common for transition metals like Ni(II), Cu(II), and Pd(II). mdpi.comresearchgate.net The formation of a stable five- or six-membered chelate ring enhances the stability of the complex. nih.gov

In the case of 1-Morpholin-4-yl-3-phenylthiourea, bidentate chelation would involve the thiocarbonyl sulfur and the nitrogen atom of the thiourea backbone. Evidence for this chelation is provided by the disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex and shifts in the signals of the adjacent carbon atoms in the ¹³C NMR spectrum. mdpi.com IR spectroscopy also supports this, showing shifts in both the ν(C=S) and ν(C-N) bands. mdpi.com

Structural Elucidation of Metal Complexes (Spectroscopic and Crystallographic Techniques)

Analysis of the infrared (IR) spectra of HPMCT and its metal complexes reveals key information about the coordination sites. In the free ligand, characteristic bands for the N-H stretching vibration and the C=S (thiocarbonyl) group are observed. Upon complexation, significant shifts in these bands indicate the involvement of the nitrogen and sulfur atoms in bonding to the metal ion. For instance, in complexes where HPMCT acts as a monodentate ligand, coordination typically occurs through the sulfur atom. This is evidenced by a shift in the ν(C=S) band to a lower frequency. In cases of bidentate chelation, shifts are observed for both the ν(N-H) and ν(C=S) bands, indicating coordination through both the deprotonated nitrogen and the sulfur atom. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is instrumental in characterizing the ligand and its diamagnetic complexes in solution. In the ¹H NMR spectrum of the free HPMCT ligand, a distinct singlet peak is observed for the N-H proton (around δ 9.29 ppm), along with triplet signals for the morpholine ring's methylene (B1212753) protons and multiplet signals for the phenyl group protons. mdpi.com Upon formation of complexes, particularly those involving bidentate S,N-coordination, the signal for the N-H proton disappears, confirming its deprotonation. The chemical shifts of the morpholine and phenyl protons adjacent to the coordination sites also experience noticeable changes, further corroborating the ligand's binding to the metal. mdpi.com

Table 1: Selected Spectroscopic Data for HPMCT and its Metal Complexes mdpi.com

| Compound | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | δ(N-H) (ppm) | δ(Morpholine CH₂) (ppm) |

|---|---|---|---|---|

| HPMCT (Free Ligand) | 3153 | 751 | 9.29 | 3.84, 3.61 |

| [PdCl₂(κ¹S-HPMCT)₂] | 3188 | 722 | 9.87 | 3.91, 3.77 |

| [Pt(κ²S,N-PMCT)₂] | - | 711 | - | 3.88, 3.73 |

Data derived from studies on N-Phenylmorpholine-4-carbothioamide (HPMCT) and its complexes. mdpi.com

Single-crystal X-ray diffraction provides the most definitive structural information. Although a crystal structure for a complex of the exact title compound was not detailed in the provided sources, analysis of closely related structures, such as a Pt(II) complex with a different thiourea ligand bearing a morpholine group, offers valuable insights. nih.gov In such complexes, the geometry around the metal center is precisely determined. For example, a square-planar coordination geometry was observed for a Pt(II) atom, coordinated by oxygen and sulfur atoms from the thiourea ligands in a cis configuration. rsc.org The crystal structure reveals exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonds and C-H···π stacking, which stabilize the crystal lattice. nih.gov

Theoretical Studies on Metal-Ligand Interactions

Theoretical studies, primarily using Density Functional Theory (DFT), complement experimental findings by providing a deeper understanding of the electronic structure and bonding within the metal complexes of 1-Morpholin-4-yl-3-phenylthiourea (HPMCT). These computational methods are used to optimize the molecular geometry of the ligand and its complexes, predict vibrational frequencies, and calculate various quantum chemical parameters. mdpi.com

Geometry optimization of the HPMCT ligand and its metal complexes helps to predict their three-dimensional structures. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. For the HPMCT ligand itself, DFT calculations have determined its total energy to be approximately -634,215 Kcal/mol. mdpi.com

A key aspect of theoretical studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comnih.gov For the free HPMCT ligand, the calculated HOMO-LUMO gap is 4.561 eV. mdpi.com This relatively large gap suggests high stability. Upon complexation, the HOMO and LUMO energies and their gap are altered, reflecting the charge transfer and interaction between the metal and the ligand.

Other important quantum parameters calculated through DFT include ionization potential, electron affinity, global hardness, and dipole moment. These values provide further insights into the reactivity and stability of the complexes. mdpi.com A favorable agreement is often found between the theoretically calculated vibrational frequencies (IR) and the experimental data, which supports the proposed structures. mdpi.com

Table 2: Calculated Quantum Chemical Parameters for HPMCT mdpi.com

| Parameter | Value |

|---|---|

| Total Energy | -634,215.3996 Kcal/mol |

| HOMO Energy | -5.793 eV |

| LUMO Energy | -1.232 eV |

| Energy Gap (ΔE) | 4.561 eV |

| Ionization Energy | 5.793 eV |

| Electron Affinity | 1.232 eV |

| Hardness | 2.2805 |

| Dipole Moment | 3.817 Debye |

Theoretical data for N-Phenylmorpholine-4-carbothioamide (HPMCT) calculated using the B3LYP method and 6-311++G(d,p) basis set. mdpi.com

Advanced Applications and Future Research Directions

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry investigates the assembly of molecules into more complex systems through non-covalent interactions. longdom.org At its core is the principle of molecular recognition, where molecules selectively bind to one another based on complementary size, shape, and chemical functionality. longdom.org This concept is fundamental to many biological processes and is a guiding principle in the design of synthetic receptors and sensors. longdom.orgnih.gov

The thiourea (B124793) group within the 1-Morpholin-4-yl-3-phenylthiourea structure is an excellent hydrogen bond donor. This capability allows it to form specific, directional interactions with various functional groups, making it a key component in the construction of supramolecular assemblies and in the recognition of specific guest molecules or ions. rsc.org These non-covalent interactions are crucial for the applications discussed below, where the thiourea unit acts as a recognition site for analytes or as an activating group in catalysis. longdom.orgrsc.org

The ability of the thiourea group to interact with specific analytes forms the basis of its application in chemosensors. A chemosensor is a molecule that signals the presence of a chemical species by producing a detectable change, such as a change in color or fluorescence.

Derivatives based on the phenyl-thiourea scaffold have been developed as effective chemosensors. For instance, a two-photon fluorescent probe utilizing a naphthalimide fluorophore, a phenyl-thiourea recognition unit, and a morpholine (B109124) group was designed for the detection of hypochlorous acid (HOCl). nih.gov In the absence of HOCl, the probe exhibits very weak fluorescence. nih.gov However, upon interaction with HOCl, the thiourea moiety is oxidized, leading to a significant increase in fluorescence, thus signaling the presence of the analyte. nih.gov This demonstrates the direct role of the phenyl-thiourea unit as the active sensing component in a chemosensor.

The 1-Morpholin-4-yl-3-phenylthiourea structure contains key components that make it an excellent backbone for creating targeted fluorescent probes. The morpholine group, a lipophilic amine, is a well-established lysosome-targeting moiety. researchgate.netmdpi.com In the acidic environment of the lysosome (pH 4.5–5.5), the morpholine ring becomes protonated and trapped, leading to the accumulation of the probe within this specific organelle. mdpi.comresearchgate.net This targeted delivery is crucial for studying the chemical environment and processes within lysosomes. researchgate.netrsc.org

Once localized, the thiourea component, often in conjunction with a fluorophore, can act as a recognition and signaling unit for specific analytes present in the lysosome. This dual-functionality has led to the development of various probes for detecting biologically important species. nih.gov

Table 1: Examples of Fluorescent Probes Incorporating Morpholine and Thiourea/Urea (B33335) Moieties

| Probe Name/Description | Fluorophore | Recognition Moiety | Target Analyte | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Probe 25 | Naphthalimide | Phenyl-thiourea | Hypochlorous Acid (HOCl) | The probe showed a significant fluorescence increase upon reaction with HOCl, enabling its detection. | nih.gov |

| Lyso-RC | Coumarin and Resorufin | Thiol-reactive sites | H₂S, Cys/Hcy, GSH | The probe could simultaneously sense multiple thiol species with different spectral outputs. The morpholine group ensured lysosomal targeting. | mdpi.com |

Catalytic Applications (Organocatalysis)

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Thiourea-based molecules have emerged as highly effective organocatalysts due to their ability to activate electrophiles through double hydrogen-bonding interactions. rsc.org This activation enhances the reactivity of the substrate, facilitating reactions under mild and environmentally friendly conditions. rsc.org

While the pyrrolidine (B122466) ring is often more efficient in enamine-based catalysis, recent studies have explored the potential of morpholine-based organocatalysts. nih.gov The presence of the oxygen atom in the morpholine ring can decrease the reactivity of the corresponding enamine intermediate. nih.gov However, new ß-morpholine amino acid catalysts have been designed that show high efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivity. nih.gov The development of chiral thiourea-phosphine organocatalysts derived from natural amino acids like L-Proline further highlights the modularity and potential of these scaffolds in asymmetric synthesis. sciforum.net The combination of a thiourea group for substrate activation and a chiral backbone allows for the synthesis of complex molecules with high levels of stereocontrol. rsc.orgresearchgate.net

Materials Science Applications (e.g., Precursors for Metal Sulfide (B99878) Nanoparticles)

In materials science, thiourea and its derivatives are widely used as a sulfur source for the synthesis of metal sulfide nanoparticles (NPs). nih.govnih.gov These nanoparticles have applications in areas such as photocatalysis and electronics. nih.gov The synthesis often involves the thermal decomposition of a precursor complex containing a metal salt and thiourea in a high-temperature solution. nih.govresearchgate.net

For example, zinc sulfide (ZnS) and nickel sulfide (NiS) nanoparticles have been synthesized using thiourea as the sulfur source in combination with metal nitrates. nih.gov The concentration of thiourea relative to the metal salt can influence the crystal structure of the resulting metal sulfide. nih.gov This method provides a versatile route to various metal sulfide nanomaterials. nih.gov

Table 2: Synthesis of Metal Sulfide Nanoparticles Using Thiourea Precursors

| Metal Salt | Sulfur Source | Resulting Nanoparticle | Synthesis Method | Reference(s) |

|---|---|---|---|---|

| Zinc Nitrate (Zn(NO₃)₂) | Thiourea | Zinc Sulfide (ZnS) | Electrospray Pyrolysis | nih.gov |

| Nickel Nitrate (Ni(NO₃)₂) | Thiourea | Nickel Sulfide (NiS) | Spray Pyrolysis | nih.gov |

| Zinc Acetate | Sodium Sulfide | Zinc Sulfide (ZnS) | Ball Milling | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for New Design

Understanding the relationship between a molecule's structure and its activity (SAR) is fundamental to designing new and improved functional molecules. For scaffolds based on 1-Morpholin-4-yl-3-phenylthiourea, SAR studies are crucial for optimizing their performance in various applications.

In Organocatalysis: The steric and electronic properties of the substituents on the thiourea catalyst are critical for its activity and stereoselectivity. For instance, in the 1,4-addition reaction catalyzed by morpholine-based catalysts, a more hindered catalyst resulted in higher diastereoselection and enantioselection. nih.gov The design of new catalysts involves systematically modifying the catalyst backbone and evaluating the impact on reaction outcomes.

By elucidating these SAR principles, researchers can rationally design new probes with enhanced detection limits, catalysts with higher efficiency and selectivity, and materials with tailored properties. rsc.org

Development of Novel Thiourea-Based Scaffolds for Academic Investigation

The versatility of the 1-Morpholin-4-yl-3-phenylthiourea framework makes it an attractive starting point for the development of novel molecular tools for academic research. The modular nature of its synthesis allows for the systematic variation of its three key components: the morpholine unit, the phenyl ring, and the thiourea group.

Future research directions include:

Multifunctional Probes: Designing probes capable of detecting multiple analytes simultaneously or combining diagnostic and therapeutic functions (theranostics).

Advanced Catalysts: Creating bifunctional catalysts that incorporate the thiourea moiety alongside other catalytic groups (e.g., phosphines, amines) to enable novel and complex chemical transformations with high precision. sciforum.net

Supramolecular Materials: Utilizing the hydrogen-bonding capabilities of the thiourea group to build complex, self-assembling materials with applications in drug delivery, tissue engineering, or molecular electronics. nih.gov

The development of new libraries of thiourea-based scaffolds will continue to provide researchers with powerful tools to explore biological processes, create complex molecules, and engineer novel materials. rsc.org

Q & A

Q. What are the established synthetic routes for preparing 1-Morpholin-4-yl-3-phenylthiourea, and what reaction conditions optimize yield and purity?

A common method involves reacting morpholine with phenyl isothiocyanate under reflux in a polar aprotic solvent (e.g., ethanol or THF). Optimization includes controlling stoichiometry (1:1 molar ratio), maintaining anhydrous conditions to prevent hydrolysis, and using catalysts like triethylamine to accelerate nucleophilic addition. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Yield can exceed 70% under optimized conditions, confirmed by TLC and NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-Morpholin-4-yl-3-phenylthiourea?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm molecular structure via shifts for morpholine protons (δ 3.5–3.7 ppm) and thiourea NH groups (δ 9.2–10.1 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 265.12).

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=S at ~1.68 Å) and hydrogen-bonding networks (N–H⋯S interactions). SHELX software is recommended for refinement, achieving R-factors <0.05 .

Q. How does the molecular conformation of 1-Morpholin-4-yl-3-phenylthiourea influence its reactivity and intermolecular interactions?

The morpholine ring adopts a chair conformation, minimizing steric hindrance and enabling planar alignment of the thiourea moiety. This geometry facilitates hydrogen bonding (N–H⋯O/S) and π-π stacking between phenyl groups, critical for crystal packing and stabilizing intermediates in reactions like alkylation or cyclization .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between experimental spectroscopic data and computational modeling results?

Cross-validate using:

- DFT calculations : Compare computed H NMR chemical shifts (e.g., via Gaussian) with experimental data to identify tautomers or conformers.

- Dynamic NMR : Detect slow-exchange processes (e.g., rotational barriers in thiourea) by variable-temperature studies.

- X-ray validation : Resolve ambiguities in bond orders or protonation states using crystallographic data .

Q. How can the SHELX software suite be applied to refine the crystal structure of 1-Morpholin-4-yl-3-phenylthiourea, particularly in cases of twinning or disorder?

Use SHELXL for least-squares refinement:

- Input HKLF5 format data for twinned crystals, applying TWIN/BASF commands to model twin domains.

- For disordered regions (e.g., solvent molecules), apply PART/SUMP constraints and refine occupancy factors.

- Validate final models with R1 <0.05 and wR2 <0.15, supported by ADP analysis and Fo/Fc maps .

Q. What are the critical considerations for analyzing hydrogen-bonding networks and π-π interactions in the solid-state structure?

- Hydrogen bonds : Measure donor-acceptor distances (e.g., N–H⋯S: 2.2–2.5 Å) and angles (>150°) using Mercury or OLEX2.

- π-π interactions : Calculate centroid-to-centroid distances (<4.0 Å) and dihedral angles (<10°) between phenyl rings.

- Topology analysis : Use PLATON or CrystalExplorer to map supramolecular architectures (e.g., chains or sheets) .

Q. In synthetic optimization, how do solvent polarity and temperature affect regioselectivity and byproduct formation?

- Polar solvents (DMF, DMSO) : Stabilize charge-separated intermediates, favoring thiourea formation over hydrolysis.

- Low temperatures (0–5°C) : Suppress side reactions (e.g., oxidation to urea derivatives).

- Byproduct mitigation : Use scavengers (molecular sieves) to absorb water or H2S. Monitor reaction progress via inline IR spectroscopy .

Q. What methodologies are employed to assess stability and degradation pathways under varying environmental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.

- HPLC-MS analysis : Identify degradation products (e.g., morpholine or phenylamine derivatives) using C18 columns and gradient elution.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.